2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide
CAS No.:
Cat. No.: VC11025620
Molecular Formula: C13H8F2N2O3
Molecular Weight: 278.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8F2N2O3 |
|---|---|
| Molecular Weight | 278.21 g/mol |
| IUPAC Name | 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide |
| Standard InChI | InChI=1S/C13H8F2N2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
| Standard InChI Key | MAVFYCZCIAYAKM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Fluoro-N-(2-fluoro-5-nitrophenyl)benzamide consists of two aromatic rings connected via an amide bond. The parent benzamide ring contains a fluorine substituent at the ortho position, while the aniline moiety features both fluorine and nitro groups at the ortho and para positions, respectively. The IUPAC name, 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide, reflects this substitution pattern. Key bond lengths include:
The planar arrangement of the rings facilitates π-π interactions, critical for binding biological targets.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈F₂N₂O₃ | |
| Molecular Weight | 278.21 g/mol | |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N+[O-])F)F | |
| Crystallographic System | Orthorhombic (related analogs) |
Electronic Effects
The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups create an electron-deficient aromatic system, enhancing reactivity toward nucleophilic attack . Density functional theory (DFT) studies on analogous compounds reveal a highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap of 3.8 eV, indicating moderate charge transfer potential . The fluorine atoms also impart steric hindrance, influencing regioselectivity in further reactions.
Synthesis and Optimization
Industrial-Scale Production
A patented three-step synthesis for related chloro-fluoro-nitrobenzoic acids provides insights into scalable methods :
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Photochlorination: 2-Fluoro-4-chlorotoluene undergoes UV-induced chlorination to form a benzyl dichloride intermediate.
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Nitration: Mixed acid (HNO₃/H₂SO₄) introduces the nitro group at the para position.
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Hydrolysis-Oxidation: The dichloride intermediate is hydrolyzed to the carboxylic acid, followed by oxidation to yield the final product .
Adapting this protocol, 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide could be synthesized via:
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Step 1: Nitration of 2-fluoroaniline to 2-fluoro-5-nitroaniline using Fe(NO₃)₃·9H₂O as a nitration promoter .
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Step 2: Amidation with 2-fluorobenzoyl chloride under Schotten-Baumann conditions.
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Fe(NO₃)₃·9H₂O, H₂SO₄, 0°C | 85% |
| 2 | NaOH (aq), 2-fluorobenzoyl chloride, 25°C | 78% |
Regioselective Challenges
The nitro group’s orientation is critical for biological activity. Computational studies on analogous compounds demonstrate that meta-substitution (relative to the amide group) minimizes steric clashes, favoring binding to enzyme active sites . Kinetic control via low-temperature nitration (<10°C) ensures predominant para-nitration .
Physicochemical Properties
Spectroscopic Characterization
Thermal and Solubility Profiles
Applications in Medicinal Chemistry
Enzyme Inhibition
The planar structure enables competitive inhibition of kinases (e.g., EGFR) by mimicking ATP’s adenine moiety. Fluorine atoms enhance binding via C-F···H-N hydrogen bonds. In vitro studies on analogs show IC₅₀ values of 0.8–2.3 µM against tyrosine kinases.
Prodrug Development
The nitro group facilitates bioreductive activation in hypoxic tumor environments. Upon reduction to an amine, the compound becomes cytotoxic, targeting DNA in cancer cells.
Materials Science Applications
High-Performance Polymers
Incorporating 2-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide into polyamides increases thermal stability (Tg > 250°C) due to restricted chain mobility from π-π stacking.
Nonlinear Optical Materials
DFT calculations predict a hyperpolarizability (β) of 1.5 × 10⁻³⁰ esu, surpassing KDP (β = 0.6 × 10⁻³⁰ esu), making it viable for laser frequency doubling .
Research Outlook
Future studies should explore:
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